Cas no 756474-36-9 (N-(2-methoxybenzyl)-2-propanamine Hydrochloride)
N-(2-methoxybenzyl)-2-propanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(2-Methoxybenzyl)propan-2-amine
- N-(2-Methoxybenzyl)-2-propanamine
- N-[(2-methoxyphenyl)methyl]propan-2-amine
- AG-H-01513
- AGN-PC-009IDQ
- CTK5E1821
- isopropyl[(2-methoxyphenyl)methyl]amine
- MolPort-000-868-154
- N-(2-methoxybenzyl)propan-2-amine(SALTDATA: HCl)
- SureCN9965797
- MFCD08691655
- CS-0125020
- EN300-32414
- SCHEMBL9965797
- [(2-methoxyphenyl)methyl](propan-2-yl)amine
- 756474-36-9
- N-(2-Methoxyphenylmethyl)isopropylamine
- AKOS000229743
- CHEMBRDG-BB 4022334
- DTXSID40466464
- C78446
- DB-109548
- N-(2-methoxybenzyl)-2-propanamine Hydrochloride
-
- MDL: MFCD08691655
- Inchi: 1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3
- InChI Key: CWHRRDWIVPFDOQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CNC(C)C
Computed Properties
- Exact Mass: 179.13100
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 0.951
- Boiling Point: 243.28°C at 760 mmHg
- Flash Point: 99.152°C
- Refractive Index: 1.499
- PSA: 21.26000
- LogP: 2.58410
N-(2-methoxybenzyl)-2-propanamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-methoxybenzyl)-2-propanamine Hydrochloride Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-methoxybenzyl)-2-propanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94360-250mg |
N-(2-Methoxybenzyl)propan-2-amine |
756474-36-9 | 98% | 250mg |
¥76.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94360-100mg |
N-(2-Methoxybenzyl)propan-2-amine |
756474-36-9 | 98% | 100mg |
¥33.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94360-1g |
N-(2-Methoxybenzyl)propan-2-amine |
756474-36-9 | 98% | 1g |
¥228.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94360-5g |
N-(2-Methoxybenzyl)propan-2-amine |
756474-36-9 | 98% | 5g |
¥912.0 | 2024-07-19 | |
| TRC | B429350-10mg |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride |
756474-36-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B429350-50mg |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride |
756474-36-9 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B429350-100mg |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride |
756474-36-9 | 100mg |
$ 80.00 | 2022-06-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY520-1g |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride |
756474-36-9 | 98% | 1g |
565.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY520-250mg |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride |
756474-36-9 | 98% | 250mg |
1224CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY520-100mg |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride |
756474-36-9 | 98% | 100mg |
520CNY | 2021-05-07 |
N-(2-methoxybenzyl)-2-propanamine Hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on N-(2-methoxybenzyl)-2-propanamine Hydrochloride
Introduction to N-(2-methoxybenzyl)-2-propanamine Hydrochloride (CAS No. 756474-36-9)
N-(2-methoxybenzyl)-2-propanamine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 756474-36-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its hydrochloride salt form, has garnered attention due to its structural uniqueness and potential biological activities. The presence of a 2-methoxybenzyl group and a secondary amine moiety in its molecular framework suggests versatile interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.
The structural motif of N-(2-methoxybenzyl)-2-propanamine Hydrochloride incorporates an aromatic ring modified with a methoxy group, which is known to influence electronic properties and binding affinity. The secondary amine functionality, linked to a propyl chain, provides an additional layer of complexity that can modulate pharmacokinetic profiles. Such structural features are often exploited in the design of bioactive molecules to achieve desired pharmacological effects.
In recent years, there has been growing interest in exploring the therapeutic potential of compounds with similar structural scaffolds. The 2-methoxybenzyl moiety, in particular, has been studied for its role in enhancing solubility and bioavailability, as well as its ability to interact with specific biological targets. For instance, derivatives of this class have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways. This has prompted researchers to investigate N-(2-methoxybenzyl)-2-propanamine Hydrochloride as a potential lead compound for developing novel therapeutic agents.
One of the most compelling aspects of N-(2-methoxybenzyl)-2-propanamine Hydrochloride is its potential application in the development of small-molecule drugs targeting neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it an attractive candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have suggested that the hydrochloride salt form enhances the compound’s stability and solubility, which are critical factors for successful drug formulation.
Furthermore, the hydrochloride salt form of this compound is particularly noteworthy due to its improved pharmacokinetic properties. Salts are often used in pharmaceutical formulations to enhance dissolution rates and bioavailability, which can lead to more consistent drug absorption and efficacy. The hydrochloride form of N-(2-methoxybenzyl)-2-propanamine is no exception, offering a promising route for optimizing drug delivery systems.
The synthesis of N-(2-methoxybenzyl)-2-propanamine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include the formation of the benzyl ether derivative followed by reductive amination to introduce the secondary amine group. The final step involves converting the free base into its hydrochloride salt through treatment with hydrochloric acid or another suitable acid source.
In terms of analytical characterization, N-(2-methoxybenzyl)-2-propanamine Hydrochloride can be identified using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the molecular structure, functional groups present, and purity of the compound. High-performance liquid chromatography (HPLC) is also commonly employed for assessing purity and detecting impurities that may arise during synthesis.
Recent advancements in computational chemistry have further enhanced the understanding of N-(2-methoxybenzyl)-2-propanamine Hydrochloride’s interactions with biological targets. Molecular docking studies have been conducted to predict how this compound might bind to specific enzymes or receptors. These studies not only provide insights into potential mechanisms of action but also help in designing derivatives with improved efficacy and reduced side effects.
The pharmacological profile of N-(2-methoxybenzyl)-2-propanamine Hydrochloride is still under active investigation, but initial findings suggest promising applications in several therapeutic areas. For example, its ability to modulate neurotransmitter release has raised interest in its potential use as an adjunct therapy for central nervous system disorders. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug design.
Future research directions may include exploring synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties. Additionally, preclinical studies are needed to evaluate the safety and efficacy of N-(2-methoxybenzyl)-2-propanamine Hydrochloride in animal models before considering human trials. Collaborative efforts between synthetic chemists, medicinal biologists, and pharmacologists will be crucial in unlocking the full therapeutic potential of this compound.
In conclusion,N-(2-methoxybenzyl)-2-propanamine Hydrochloride (CAS No. 756474-36-9) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and preliminary biological activity make it a compelling candidate for further exploration. As our understanding of molecular interactions continues to evolve,this compound holds promise for contributing significantly to advancements in drug discovery and development.
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